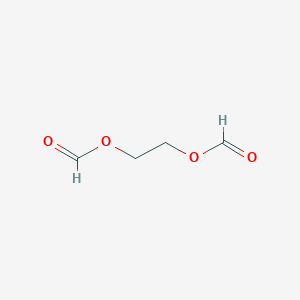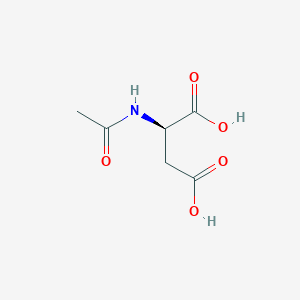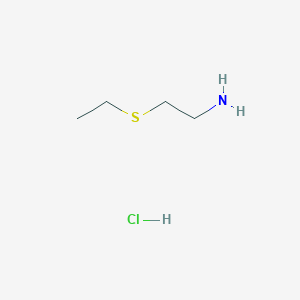![molecular formula C11H13NO3 B146998 1-éthoxy-2-[(E)-2-nitroprop-1-ényl]benzène CAS No. 134040-21-4](/img/structure/B146998.png)
1-éthoxy-2-[(E)-2-nitroprop-1-ényl]benzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene is a chemical compound belonging to the family of nitroalkenes. It is a yellowish liquid with a sweet, floral odor and is commonly used in the fragrance industry. The compound’s molecular formula is C11H13NO3.
Applications De Recherche Scientifique
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the fragrance industry for its pleasant odor and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene can be synthesized through the electrophilic aromatic substitution reaction. This involves the reaction of 1-ethoxy-2-nitrobenzene with propionaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which then undergoes dehydration to form the final product .
Industrial Production Methods
Industrial production of 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium ethoxide or other strong bases.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted benzene derivatives.
Mécanisme D'action
The mechanism of action of 1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This leads to the formation of various intermediates, which can then undergo further reactions to produce different products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ethoxy-2-nitrobenzene: Similar structure but lacks the nitroprop-1-enyl group.
2-nitrophenetole: Similar structure but with different substituents on the benzene ring.
Ethyl o-nitrophenyl ether: Similar structure but with an ethyl group instead of the nitroprop-1-enyl group.
Uniqueness
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene is unique due to its combination of an ethoxy group and a nitroprop-1-enyl group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various applications, especially in the fragrance industry.
Propriétés
IUPAC Name |
1-ethoxy-2-[(E)-2-nitroprop-1-enyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-15-11-7-5-4-6-10(11)8-9(2)12(13)14/h4-8H,3H2,1-2H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQACPGNUJJIEOZ-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C)/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














